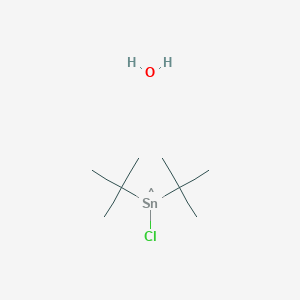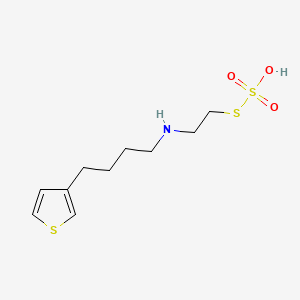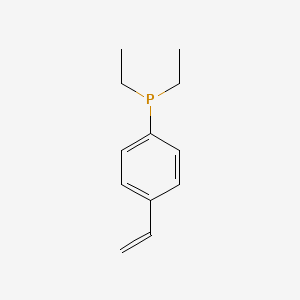
(4-Ethenylphenyl)(diethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)(diethyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 4-ethenylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(diethyl)phosphane typically involves the reaction of 4-ethenylphenyl halides with diethylphosphane under controlled conditions. One common method is the use of Grignard reagents, where the 4-ethenylphenyl halide reacts with a Grignard reagent to form the corresponding organomagnesium compound, which then reacts with diethylphosphane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)(diethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives .
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)(diethyl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)(diethyl)phosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate various biochemical pathways, including enzyme activity and signal transduction. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-Ethenylphenyl)(diethyl)phosphane include:
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diethylphenylphosphine: Another organophosphorus compound with similar properties.
Triethylphosphine: Known for its use in various chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of the 4-ethenylphenyl moiety and the diethylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel catalytic systems .
Propiedades
Número CAS |
46186-07-6 |
|---|---|
Fórmula molecular |
C12H17P |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)-diethylphosphane |
InChI |
InChI=1S/C12H17P/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 |
Clave InChI |
VYACUJIRPYDRHU-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)C1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


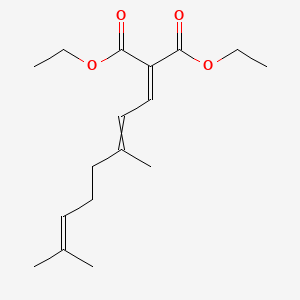
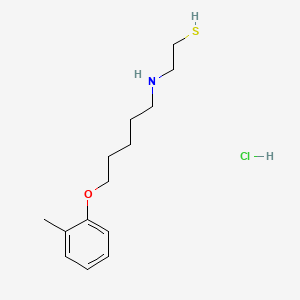
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

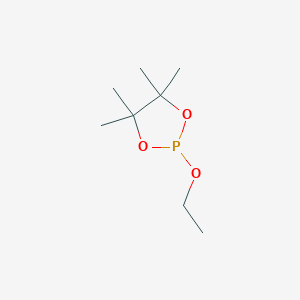
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

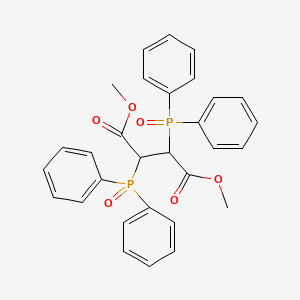


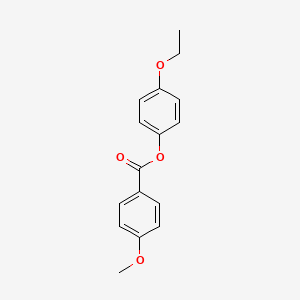
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
